2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its diverse biological activities, and is functionalized with methoxyphenyl and acetamide groups, enhancing its chemical reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach includes:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized via the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Acetylation: The resulting quinoxaline derivative is then acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Methoxyphenoxy Acetylation: The acetylated quinoxaline is further reacted with 2-methoxyphenoxyacetyl chloride in the presence of a base such as triethylamine to introduce the methoxyphenoxyacetyl group.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to a secondary alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl rings, allowing for further functionalization with groups like nitro, halogen, or alkyl.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Secondary alcohol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)acetamide: A simpler analog with similar functional groups but lacking the quinoxaline core.
N-(4-Methoxyphenyl)acetamide: Another analog with similar functional groups but different core structure.
Uniqueness
2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide is unique due to its combination of the quinoxaline core and methoxyphenyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C26H25N3O6 |
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Molecular Weight |
475.5 g/mol |
IUPAC Name |
2-[1-[2-(2-methoxyphenoxy)acetyl]-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C26H25N3O6/c1-33-18-13-11-17(12-14-18)27-24(30)15-21-26(32)28-19-7-3-4-8-20(19)29(21)25(31)16-35-23-10-6-5-9-22(23)34-2/h3-14,21H,15-16H2,1-2H3,(H,27,30)(H,28,32) |
InChI Key |
KXGTYCBHPFXJAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)COC4=CC=CC=C4OC |
Origin of Product |
United States |
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